molecular formula C15H12N4 B14333734 Bis(imidazo[1,2-a]pyridin-3-yl)methane CAS No. 106012-53-7

Bis(imidazo[1,2-a]pyridin-3-yl)methane

Cat. No.: B14333734
CAS No.: 106012-53-7
M. Wt: 248.28 g/mol
InChI Key: ISOSHDVLSURYMS-UHFFFAOYSA-N
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Description

Bis(imidazo[1,2-a]pyridin-3-yl)methane is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are fused bicyclic heterocycles. These compounds are known for their wide range of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

An efficient synthetic route for bis(imidazo[1,2-a]pyridin-3-yl)methane involves the use of acetic acid and trifluoroacetic acid at temperatures between 40-45°C. This method yields the compound in 60-72% . Another approach involves the reaction between two moles of imidazo[1,2-a]pyridine and one mole of chloroacetaldehyde in acetic acid, although this method tends to yield vinyl derivatives instead .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available reagents and mild reaction conditions makes these methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bis(imidazo[1,2-a]pyridin-3-yl)methane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be functionalized via radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acetic acid, trifluoroacetic acid, chloroacetaldehyde, and various oxidizing and reducing agents . Reaction conditions typically involve mild temperatures and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from the reactions of this compound include vinyl derivatives, substituted imidazo[1,2-a]pyridines, and other functionalized derivatives .

Mechanism of Action

The mechanism of action of bis(imidazo[1,2-a]pyridin-3-yl)methane involves binding to DNA grooves and mediating DNA-cleavage properties. This compound has shown high cytotoxic activities against various cell lines, including HepG2, DLD-1, and MDA-MB-231 . It also disrupts Rab11A prenylation in human cervical carcinoma HeLa cell lines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(imidazo[1,2-a]pyridin-3-yl)methane is unique due to its ability to undergo a wide range of chemical reactions and its potential applications in various fields, including medicinal chemistry, biology, and industry. Its versatility and efficacy in different applications make it a valuable compound for further research and development.

Properties

CAS No.

106012-53-7

Molecular Formula

C15H12N4

Molecular Weight

248.28 g/mol

IUPAC Name

3-(imidazo[1,2-a]pyridin-3-ylmethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H12N4/c1-3-7-18-12(10-16-14(18)5-1)9-13-11-17-15-6-2-4-8-19(13)15/h1-8,10-11H,9H2

InChI Key

ISOSHDVLSURYMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CC3=CN=C4N3C=CC=C4

Origin of Product

United States

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